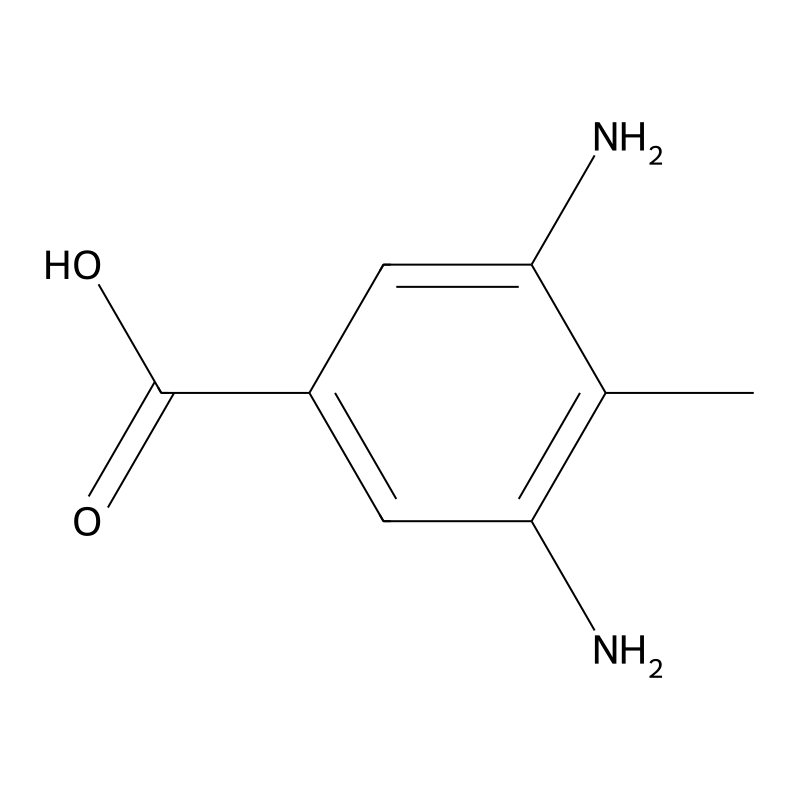

3,5-Diamino-4-methylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorescent Probe for Caffeine Detection in Tea Beverages

Scientific Field: Analytical Chemistry

Summary: Researchers have proposed a rapid, selective, and sensitive method for detecting caffeine in tea infusion and tea beverages using 3,5-diaminobenzoic acid as a fluorescent probe.

Results: Strong fluorescence emission is observed, allowing for sensitive caffeine detection.

3,5-Diamino-4-methylbenzoic acid is an organic compound with the molecular formula C₈H₁₀N₂O₂. It features a benzene ring substituted with two amino groups at the 3 and 5 positions and a methyl group at the 4 position. This compound is classified as an aromatic amino acid derivative and is notable for its potential applications in various fields, including pharmaceuticals and materials science. Its structure allows for diverse chemical interactions, making it a subject of interest in both academic research and industrial applications .

- Acylation: The amino groups can undergo acylation reactions, forming amides or other derivatives.

- Diazotization: Under acidic conditions, it can be converted into diazonium salts, which are useful intermediates in organic synthesis.

- Reduction: The compound can be reduced to form corresponding amines or other derivatives, enhancing its utility in synthetic pathways .

Research indicates that 3,5-diamino-4-methylbenzoic acid exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and its role in biochemical assays. Its structural similarity to other amino acids may also suggest involvement in metabolic pathways or protein synthesis. Moreover, studies have shown that this compound can influence the absorption and fluorescence characteristics in different solvents, which may have implications for its use in biosensing applications .

Several methods exist for synthesizing 3,5-diamino-4-methylbenzoic acid:

- Reduction of Dinitro Compounds: One common method involves the reduction of 3,5-dinitro-4-methylbenzoic acid using reducing agents such as iron or tin in acidic conditions. This process converts the nitro groups into amino groups.

- Direct Amination: Another approach is the direct amination of 4-methylbenzoic acid using ammonia or primary amines under specific catalytic conditions.

- Patented Methods: A patented method describes a multi-step process involving the reduction of meta-dinitrobenzene derivatives with formic acid as a raw material, followed by purification steps to isolate the desired product .

3,5-Diamino-4-methylbenzoic acid has several noteworthy applications:

- Pharmaceuticals: It is explored for use in drug formulations due to its biological activity.

- Dyes and Pigments: The compound can serve as an intermediate in synthesizing dyes and pigments thanks to its reactivity.

- Research: It is utilized in biochemical assays and studies related to enzyme activity and molecular interactions due to its fluorescent properties .

Interaction studies involving 3,5-diamino-4-methylbenzoic acid focus on its behavior in various solvents and biological systems. Research has shown that solvent polarity significantly affects its absorption and fluorescence spectra. These studies are crucial for understanding how this compound can be used in sensor technologies or as a probe in biological systems .

Several compounds share structural similarities with 3,5-diamino-4-methylbenzoic acid. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Aminobenzoic Acid | C₇H₉N₁O₂ | Contains only one amino group; used in sunscreen |

| 4-Aminobenzoic Acid | C₇H₉N₁O₂ | Para substitution; known for UV absorption |

| 2,4-Diaminobenzoic Acid | C₇H₈N₂O₂ | Contains two amino groups; used in dye production |

| 3,4-Diaminobenzoic Acid | C₇H₈N₂O₂ | Similar reactivity; studied for biological activity |

The uniqueness of 3,5-diamino-4-methylbenzoic acid lies in its specific substitution pattern on the benzene ring, which affects its reactivity and biological properties compared to these similar compounds .